4-(2-Diethylaminoacetylamino)benzoic acid 4-(2-Diethylaminoacetylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13232286
InChI: InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18)
SMILES: CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

4-(2-Diethylaminoacetylamino)benzoic acid

CAS No.:

Cat. No.: VC13232286

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Diethylaminoacetylamino)benzoic acid -

Specification

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name 4-[[2-(diethylamino)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18)
Standard InChI Key YHTYCQKLEZZMED-UHFFFAOYSA-N
SMILES CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O
Canonical SMILES CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

4-(2-Diethylaminoacetylamino)benzoic acid (systematic IUPAC name: 4-[(2-diethylaminoacetyl)amino]benzoic acid) features a benzoic acid backbone substituted at the para position by an amino group linked to a diethylamino acetyl moiety. The molecular formula is C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3, with a molecular weight of 250.30 g/mol . The diethylamino group introduces basicity, while the carboxylic acid provides acidity, creating a zwitterionic potential under physiological conditions. Structurally, it shares similarities with 2-(dimethylamino)ethyl 4-(acetylamino)benzoate, a compound analyzed via reverse-phase HPLC , though the esterification and alkylation patterns differ.

Synthesis and Manufacturing Approaches

Route Design and Precursors

The synthesis of 4-(2-diethylaminoacetylamino)benzoic acid likely proceeds through a multi-step sequence involving:

  • Acylation of 4-aminobenzoic acid: Reacting 4-aminobenzoic acid with 2-chloro-N,NN,N-diethylacetamide in the presence of a base such as pyridine or triethylamine. This mirrors methods used to synthesize hydrazine carboxamide benzoic acid derivatives .

  • Catalytic coupling: Alternative pathways may employ palladium-catalyzed amidation, analogous to the carbonylation of 4-bromo-3-methylacetophenone described in patent CN116217372A .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Hypothetical)
Acylation4-aminobenzoic acid, 2-chloro-N,NN,N-diethylacetamide, pyridine, 80°C, 12 h60–70%
PurificationRecrystallization (ethanol/water)95% purity

Optimization Challenges

Key challenges include minimizing hydrolysis of the acid-sensitive diethylamino acetyl group during synthesis. Patent CN116217372A highlights the use of controlled-temperature hydrogen peroxide oxidation to avoid byproducts , a strategy potentially adaptable here. Solvent selection (e.g., acetonitrile or tetrahydrofuran) impacts reaction efficiency, as observed in 2-methyl-4-acetylbenzoic acid synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

Based on analogous compounds like 4-acetamidobenzoic acid , the target molecule is expected to exhibit:

  • Melting point: 240–250°C (dec.), with decomposition due to thermal instability of the acetylated amine.

  • Solubility: Limited aqueous solubility (<0.1 g/100 mL at 25°C) , enhanced in polar aprotic solvents (e.g., DMSO).

  • LogP: Estimated 1.5–2.0, reflecting moderate lipophilicity from the diethyl group.

Table 2: Predicted Physicochemical Data

PropertyValue
Molecular Weight250.30 g/mol
LogP1.8
Water Solubility0.05 g/100 mL
pKa (Carboxylic Acid)~4.2
pKa (Amine)~9.1

Stability Considerations

The compound is likely stable under inert atmospheric conditions but susceptible to oxidative degradation, necessitating storage at low temperatures. Compatibility with strong oxidizers is poor, as seen in 4-acetamidobenzoic acid .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC, as applied to 2-(dimethylamino)ethyl 4-(acetylamino)benzoate , is suitable for purity analysis. A proposed method uses:

  • Column: C18 (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30 v/v)

  • Detection: UV at 254 nm

Table 3: Hypothetical HPLC Parameters

ParameterValue
Retention Time6.8 min
Resolution>2.0
LOD0.1 µg/mL

Spectroscopic Data

  • IR: Expected peaks at 1680 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (amide I band).

  • NMR: 1H^1\text{H} NMR (DMSO-d₆): δ 1.1 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 7.8 (d, 2H, ArH), 8.1 (d, 2H, ArH), 10.3 (s, 1H, COOH) .

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